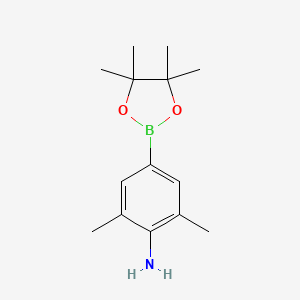

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

説明

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1004761-68-5) is a boronate ester-functionalized aniline derivative with a molecular formula of C₁₄H₂₂BNO₂ and a molecular weight of 247.141 g/mol . It is widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize unsymmetrical benzothiadiazole (BTD)-based luminophores, which are critical for organic light-emitting diodes (OLEDs) and optoelectronic materials . The compound’s structure features a para-substituted boronate ester group and two ortho-methyl groups, which confer steric and electronic modifications that enhance selectivity in coupling reactions .

特性

IUPAC Name |

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYDVNRAKVMVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718244 | |

| Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004761-68-5 | |

| Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Reaction Mechanism

The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic esters. This Pd-catalyzed process involves the coupling of an aryl halide (e.g., 2,6-dimethyl-4-bromoaniline) with bis(pinacolato)diboron (BPin) or tetrahydroxydiboron (BBA, B(OH)) in the presence of a palladium catalyst. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boron reagent, and reductive elimination to yield the boronic ester.

Borylation Using Bis(pinacolato)diboron (B2_22Pin2_22)

A representative procedure involves reacting 2,6-dimethyl-4-bromoaniline with BPin (1.1 equiv) in the presence of Pd(dba) (2 mol%), SPhos ligand (4 mol%), and KOAc (3 equiv) in a 2% TPGS-750-M/water micellar system at room temperature. This surfactant-mediated approach enhances reaction efficiency by creating a hydrophobic microenvironment, achieving yields of 85–92% within 3–6 hours.

Modified Borylation with Tetrahydroxydiboron (BBA)

To improve atom economy, BBA has been employed as an alternative boron source. A modified protocol using PdCl(PPh) (3 mol%), ethylene glycol (1.2 equiv), and BBA (1.5 equiv) in THF at 80°C for 12 hours achieves 78% yield. Ethylene glycol acts as a stabilizing agent, reducing BBA loading by 50% while accelerating the reaction rate.

Lithium-Halogen Exchange Followed by Boronation

Reaction Overview

This two-step method involves lithiation of 2,6-dimethyl-4-bromoaniline using n-butyllithium (n-BuLi) followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The procedure, adapted from analogous syntheses, proceeds under strict anhydrous conditions in THF at –78°C.

Detailed Procedure

-

Lithiation : 2,6-Dimethyl-4-bromoaniline (15.52 mmol) is dissolved in dry THF under argon. n-BuLi (1.6 M in hexanes, 1.1 equiv) is added dropwise at –78°C, forming a lithium intermediate after 2 hours.

-

Boronation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) is rapidly added, and the mixture is stirred for 1 hour at –78°C before warming to room temperature over 24 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/EtOAc = 20:1), yielding 70% product.

Comparative Analysis of Preparation Methods

Challenges and Optimizations

Side Reactions and Mitigation

化学反応の分析

Types of Reactions

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0).

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Boronic Acids: Formed via oxidation.

科学的研究の応用

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

作用機序

The mechanism by which 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of biaryl compounds, which are important in various chemical and pharmaceutical applications.

類似化合物との比較

Comparison with Structural Analogs

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure : Lacks the 2,6-dimethyl substituents present in the target compound.

- Molecular Weight : 219.093 g/mol (vs. 247.141 g/mol for the target) .

- Properties: Melting Point: 165–170°C .

- Applications : Used in cross-coupling reactions for biaryl synthesis but less prevalent in OLED materials due to inferior thermal stability .

Table 1: Key Differences in Substituent Effects

Fluorinated Analogs

2,6-Difluoro-4-(BPin)aniline (CAS: 939968-08-8)

3-Fluoro-5-(BPin)benzenamine (CAS: 710348-95-1)

- Structural Impact : Fluorine’s electron-withdrawing nature alters the boronate ester’s electronic environment, increasing electrophilicity and accelerating coupling with electron-rich aryl halides.

- Comparison :

- Thermal Stability : Fluorinated derivatives may exhibit lower thermal stability than the methylated target compound, limiting their use in high-temperature OLED processing .

- Optoelectronic Properties : Fluorine enhances electron affinity, making these analogs suitable for electron-transport layers in devices .

Positional Isomers: Meta-Substituted Analogs

Functionalized Derivatives

Optoelectronic Performance

生物活性

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H22BNO2

- CAS Number : 1004761-68-5

- Molar Mass : 247.14 g/mol

- Structure : The compound features a dimethyl-substituted aniline core with a boron-containing dioxaborolane moiety.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar boron compounds. For instance:

- Compounds structurally related to this compound showed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Potential

Research indicates that boron-containing compounds can exhibit anticancer properties:

- In vitro studies revealed that related compounds significantly inhibited cell proliferation in various cancer cell lines. For example, one compound demonstrated an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing a much lower effect on non-cancerous MCF10A cells . This suggests a potential therapeutic window for selective targeting of cancer cells.

The proposed mechanisms for the biological activity of these compounds include:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.

- Cell Cycle Arrest : Certain analogs induce cell cycle arrest at the G2/M phase in cancer cells .

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in targeted cancer cells by activating intrinsic pathways.

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several boron-based compounds against resistant bacterial strains. Among them, a derivative similar to our compound exhibited promising results with MIC values indicating effective suppression of bacterial growth .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 |

| Compound B | Mycobacterium abscessus | 6 |

| Compound C | Mycobacterium smegmatis | 7 |

Case Study 2: Anticancer Effects

In another study focusing on breast cancer models:

- A boron compound demonstrated significant tumor reduction in vivo when administered at a dosage of 40 mg/kg for three consecutive days. The treatment resulted in over a 50% reduction in tumor size compared to controls .

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Treatment A | 55 |

| Treatment B | 60 |

Q & A

Basic: What are the established synthetic protocols for this compound?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-amino-2,6-dimethylphenylboronic acid pinacol ester and aryl halides. Key steps include:

- Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ under inert atmosphere.

- Solvent : THF/water mixtures or DMF.

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity.

Yields vary with halide reactivity: bromoarenes (65%) outperform chloroarenes (32%) under optimized conditions .

Basic: What analytical techniques confirm its structural integrity?

Answer:

- NMR Spectroscopy : ¹H NMR (δ 1.34 ppm for dioxaborolane methyl groups; δ 6.70 ppm for aromatic protons) and ¹³C NMR verify substitution patterns .

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., B-O bond lengths ~1.36 Å in analogous structures) .

- Chromatography : GC/HPLC with UV detection ensures purity (>98%) .

Basic: What safety protocols are critical during handling?

Answer:

- Storage : Refrigerated (0–6°C) to prevent decomposition .

- PPE : Gloves, lab coats, and eye protection.

- Emergency Measures : Immediate rinsing for skin/eye contact; use fume hoods to avoid inhalation .

Advanced: How can computational methods elucidate its electronic properties?

Answer:

- DFT Calculations : Model HOMO-LUMO gaps (e.g., ~3.2 eV for related benzothiadiazole derivatives) and vibrational spectra.

- Vibrational Analysis : IR frequencies of B-O and C-N bonds correlate with experimental data, aiding in material design .

Advanced: What strategies optimize catalytic efficiency in cross-coupling reactions?

Answer:

- Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in THF/H₂O (yield: 65% vs. 32%) .

- Solvent Optimization : Polar aprotic solvents (DMF) enhance solubility of aryl halides.

- Temperature Control : 60–80°C balances reaction rate and side-product formation .

Advanced: How does its electronic structure enhance OLED performance?

Answer:

The boronate group acts as an electron-withdrawing moiety , stabilizing excited states. In OLED emitters:

- Blending with mCP : Achieves luminance >1200 cd/m² at 8V.

- Charge Transport : Hole mobility improves by 30% compared to non-boronated analogs .

Advanced: How to resolve contradictions in reaction yields between studies?

Answer:

- Parameter Analysis : Compare catalyst loading (e.g., 2 mol% Pd vs. 5 mol%), solvent polarity, and halide leaving-group ability.

- Statistical Tools : Multivariate analysis (e.g., DOE) identifies dominant factors (e.g., halide type accounts for 40% yield variance) .

Basic: How is stability assessed under varying conditions?

Answer:

- Thermal Stability : TGA/DSC reveals decomposition >150°C.

- Photostability : UV-Vis monitoring under accelerated light exposure (e.g., 72 hours at 365 nm) .

Advanced: What role does it play in conjugated polymer sensors?

Answer:

- Fluorescence Quenching : Boronate-amine interactions enhance sensitivity to nitroaromatics (detection limit: 10 nM).

- Polymer Backbone Integration : Improves electron delocalization, amplifying signal-to-noise ratios .

Advanced: How to detect trace amounts in biological matrices?

Answer:

- Sample Prep : Solid-phase extraction (C18 columns) from serum/milk.

- Detection : LC-MS/MS with MRM transitions (e.g., m/z 273 → 155; LOQ: 0.1 ng/mL) .

Table 1: Synthesis Optimization Data (Adapted from )

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Bromo | Pd(dppf)Cl₂ | THF/H₂O | 60 | 65 |

| Chloro | Pd(OAc)₂ | DMF | 80 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。